(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

Catalog No.
S8206309
CAS No.
M.F
C17H25N3O3
M. Wt
319.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrol...

Product Name

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester

IUPAC Name

benzyl (3S)-3-[[(2S)-2-aminopropanoyl]-ethylamino]pyrrolidine-1-carboxylate

Molecular Formula

C17H25N3O3

Molecular Weight

319.4 g/mol

InChI

InChI=1S/C17H25N3O3/c1-3-20(16(21)13(2)18)15-9-10-19(11-15)17(22)23-12-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12,18H2,1-2H3/t13-,15-/m0/s1

InChI Key

LBMAWUIRMVOMKZ-ZFWWWQNUSA-N

SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Canonical SMILES

CCN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)C(C)N

Isomeric SMILES

CCN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound characterized by its unique structural features, including a pyrrolidine ring, an amino acid backbone, and a benzyl ester functional group. The presence of a chiral center at the pyrrolidine carbon is significant for its biological interactions and potential therapeutic applications. This compound is notable for its potential roles in medicinal chemistry, particularly in drug design aimed at specific biological targets.

, which include:

  • Oxidation: Introducing additional functional groups or modifying existing ones.
  • Reduction: Converting certain functional groups into their corresponding reduced forms.
  • Substitution Reactions: Utilizing reagents like alkyl halides or acyl chlorides under basic or acidic conditions to introduce new functional groups.

Common reagents for these reactions include potassium permanganate and lithium aluminum hydride, among others. The major products formed depend on specific reaction conditions and reagents used, leading to diverse chemical derivatives.

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester exhibits several predicted biological activities:

  • Antioxidant Properties: Its structure may allow it to scavenge free radicals, protecting cells from oxidative stress.
  • Neuroprotective Effects: Similar compounds have shown promise in neuroprotection through modulation of neurotransmitter systems.
  • Anticancer Activity: Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.

These biological activities indicate its potential as a therapeutic agent, warranting further investigation through computational models and experimental studies.

The synthesis of (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester typically involves several key steps:

  • Preparation of the Pyrrolidine Ring: This is achieved through cyclization processes involving appropriate precursors.
  • Introduction of Functional Groups: The amino acid derivative and ethyl-amino group are introduced via coupling reactions.
  • Esterification: The final step involves reacting the carboxylic acid with benzyl alcohol under acidic conditions to form the benzyl ester.

These methods ensure high yields and purity necessary for biological testing, often employing techniques like continuous flow chemistry for industrial applications.

This compound has diverse applications across various fields:

  • Medicinal Chemistry: It serves as a building block for synthesizing more complex molecules and exploring new drug candidates.
  • Biological Research: Useful in studying enzyme mechanisms and protein-ligand interactions.
  • Pharmaceutical Industry: Potentially valuable in developing therapeutics targeting specific diseases, particularly those involving oxidative stress and cancer.

Molecular docking simulations have indicated that (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can effectively bind to various biological targets. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile. The compound's ability to modulate enzyme activity or receptor interactions enhances its potential as a therapeutic agent.

Several compounds share structural features with (S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester. Here’s a comparison highlighting its uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
GlycineSimple amino acidNeurotransmissionBasic structure
L-AlanineAliphatic amino acidEnergy metabolismNon-polar side chain
L-ProlinePyrrolidine ringCollagen synthesisUnique cyclic structure
L-TryptophanIndole ringPrecursor to serotoninAromatic side chain

(S)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester stands out due to its complex structure combining both pyrrolidine and amino functionalities, suggesting multifaceted interactions in biological systems that simpler amino acids may not exhibit. This complexity may confer unique pharmacological properties, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

319.18959167 g/mol

Monoisotopic Mass

319.18959167 g/mol

Heavy Atom Count

23

Dates

Last modified: 01-05-2024

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